molecular formula C11H12O3 B2451089 2-[(2S,3S)-3-Methyl-2,3-dihydro-1-benzofuran-2-yl]acetic acid CAS No. 2248273-92-7

2-[(2S,3S)-3-Methyl-2,3-dihydro-1-benzofuran-2-yl]acetic acid

Cat. No.: B2451089
CAS No.: 2248273-92-7
M. Wt: 192.214
InChI Key: VDAGANSHMVROEE-XVKPBYJWSA-N
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Description

2-[(2S,3S)-3-Methyl-2,3-dihydro-1-benzofuran-2-yl]acetic acid is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound is characterized by the presence of a methyl group and an acetic acid moiety attached to the benzofuran ring

Properties

IUPAC Name

2-[(2S,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-7-8-4-2-3-5-9(8)14-10(7)6-11(12)13/h2-5,7,10H,6H2,1H3,(H,12,13)/t7-,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDAGANSHMVROEE-XVKPBYJWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=CC=CC=C12)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](OC2=CC=CC=C12)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2S,3S)-3-Methyl-2,3-dihydro-1-benzofuran-2-yl]acetic acid typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors, such as ortho-hydroxyaryl ketones, under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

    Attachment of the Acetic Acid Moiety: The acetic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide and a suitable catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the benzofuran ring or the acetic acid moiety, resulting in the formation of alcohols or alkanes.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic, basic, or neutral).

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of 2-[(2S,3S)-3-Methyl-2,3-dihydro-1-benzofuran-2-yl]acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to its biological activity.

Comparison with Similar Compounds

    2-[(2S,3S)-3-Methyl-2,3-dihydro-1-benzofuran-2-yl]propanoic acid: Similar structure with a propanoic acid moiety instead of acetic acid.

    2-[(2S,3S)-3-Methyl-2,3-dihydro-1-benzofuran-2-yl]butanoic acid: Similar structure with a butanoic acid moiety.

    2-[(2S,3S)-3-Methyl-2,3-dihydro-1-benzofuran-2-yl]ethanol: Similar structure with an ethanol moiety.

Uniqueness: The uniqueness of 2-[(2S,3S)-3-Methyl-2,3-dihydro-1-benzofuran-2-yl]acetic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

2-[(2S,3S)-3-Methyl-2,3-dihydro-1-benzofuran-2-yl]acetic acid is a compound derived from the benzofuran family, which has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a benzofuran core with a methyl group and an acetic acid side chain. The compound can be represented by the following molecular formula:

PropertyValue
Chemical FormulaC₁₆H₁₈O₃
Average Mass258.3170 Da
Monoisotopic Mass258.12559 Da
IUPAC Name2-methoxy-5-[(2S,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]cyclohexa-1,5-dien-1-ol

Pharmacological Effects

Research has indicated that derivatives of benzofuran compounds exhibit a range of pharmacological effects, particularly in pain management and metabolic regulation.

  • Neuropathic Pain Relief : A study demonstrated that certain benzofuran derivatives could reverse neuropathic pain in rat models without affecting locomotor behavior. These compounds act as selective CB₂ receptor agonists, suggesting that they may provide therapeutic benefits in managing neuropathic pain conditions .
  • Metabolic Regulation : Another significant finding is the compound's ability to enhance insulin secretion in pancreatic beta-cells through G protein-coupled receptor (GPR40) activation. This mechanism was observed in optimized derivatives that showed reduced lipophilicity and improved pharmacokinetic profiles . Specifically, one derivative was noted to significantly lower plasma glucose levels during oral glucose tolerance tests in type 2 diabetic rats.

The primary mechanism through which this compound exerts its effects appears to involve modulation of cannabinoid receptors and free fatty acid receptors. The selective activation of CB₂ receptors has been linked to anti-inflammatory effects and pain relief .

Case Study 1: Neuropathic Pain Model

A series of experiments were conducted using spinal nerve ligation and paclitaxel-induced neuropathy models in rats. The administration of benzofuran derivatives resulted in significant pain relief without adverse locomotor effects. The active enantiomer demonstrated a high binding affinity for CB₂ receptors, supporting its role as a potential therapeutic agent for neuropathic pain .

Case Study 2: Type 2 Diabetes Management

In a study evaluating the metabolic effects of benzofuran derivatives on type 2 diabetes, one compound (designated as compound 16) was found to enhance insulin secretion and improve glucose tolerance in diabetic rats. This compound's favorable pharmacokinetic properties suggest it may be suitable for clinical trials aimed at diabetes management .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-[(2S,3S)-3-Methyl-2,3-dihydro-1-benzofuran-2-yl]acetic acid, and how is stereochemical purity ensured?

  • Methodology : The compound can be synthesized via hydrolysis of its ester precursor under basic conditions. For example, refluxing ethyl 2-(substituted-benzofuran-2-yl)acetate with potassium hydroxide in a methanol-water mixture yields the carboxylic acid derivative. Stereochemical control is achieved by using chiral starting materials or via asymmetric catalysis. Column chromatography (e.g., ethyl acetate eluent) and recrystallization (e.g., benzene evaporation) are used for purification, with yields typically >80% .
  • Characterization : Confirm purity via melting point analysis, TLC (e.g., Rf = 0.65 in ethyl acetate), and chiral HPLC.

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Key Techniques :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Assign proton environments (e.g., dihydrobenzofuran methyl groups at δ ~1.3 ppm) and carboxylate signals (δ ~170 ppm).
  • X-ray Crystallography : Resolve absolute stereochemistry and confirm the (2S,3S) configuration. Planarity of the benzofuran ring (mean deviation <0.005 Å) and intermolecular hydrogen bonds (e.g., O–H⋯O dimers) are critical observations .
  • IR Spectroscopy : Identify carboxyl O–H stretches (~2500–3000 cm<sup>−1</sup>) and C=O vibrations (~1700 cm<sup>−1</sup>).

Advanced Research Questions

Q. How does substituent variation on the benzofuran ring influence crystallographic packing and intermolecular interactions?

  • Case Study : Compare derivatives with 5-fluoro-7-methyl ( ) vs. 5-cyclohexyl-3-methylsulfanyl ( ) substituents.

  • Findings : Bulky groups (e.g., cyclohexyl) increase torsion angles (e.g., C–S–C up to 100.7°) and disrupt planarity, altering hydrogen-bonding networks. Smaller substituents (e.g., methylsulfanyl) favor planar arrangements and stronger O–H⋯O interactions .
    • Methodology : Analyze crystal structures (space group, unit cell parameters) and Hirshfeld surfaces to quantify interaction motifs.

Q. What strategies resolve discrepancies between NMR data and X-ray crystallography results for stereoisomers?

  • Approach :

Dynamic NMR : Probe rotational barriers of diastereomers (e.g., coalescence temperature analysis).

Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set).

Anomalous Dispersion in X-ray : Use Cu-Kα radiation to distinguish enantiomers via Flack parameter refinement .

Q. How can structure-activity relationships (SAR) guide the design of bioactive analogues?

  • Framework :

  • Bioisosteric Replacement : Replace methylsulfanyl ( ) with isopropylsulfanyl ( ) to modulate lipophilicity.
  • Pharmacophore Mapping : Correlate substituent electronic effects (Hammett σ values) with antimicrobial activity (e.g., MIC against S. aureus).
    • Data : Benzofuran derivatives with electron-withdrawing groups (e.g., 5-fluoro) show enhanced antibacterial potency due to improved membrane penetration .

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